2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide

Medicinal chemistry Ion channel modulation Ligand efficiency

This compound uniquely combines a secondary amide N–H donor, an α-bromo electrophilic warhead, and an unsubstituted thiolane-1,1-dioxide core—a combination absent from close analogs. Its α-bromo substituent enables covalent target engagement or late-stage diversification via cross-coupling, while the sulfolane ring confers recognized GIRK channel activity. Procure this ISO-certified building block to access a privileged chemotype for focused ion-channel libraries and covalent fragment screening without altering core geometry.

Molecular Formula C9H16BrNO3S
Molecular Weight 298.2
CAS No. 1016779-71-7
Cat. No. B6271584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide
CAS1016779-71-7
Molecular FormulaC9H16BrNO3S
Molecular Weight298.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide (CAS 1016779-71-7): Sourcing, Identity, and Physicochemical Baseline for Procurement Evaluation


2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide (CAS 1016779-71-7) is a sulfone-containing, brominated amide with the molecular formula C₉H₁₆BrNO₃S and a molecular weight of 298.20 g/mol . The compound incorporates a thiolane-1,1-dioxide (sulfolane) ring linked via an amide bond to a 2-bromo-3-methylbutanoyl moiety, generating a scaffold with three hydrogen-bond acceptors, one hydrogen-bond donor, and three rotatable bonds [1]. It is commercially catalogued as a versatile small-molecule screening compound and building block, typically supplied at ≥95% purity . The bromine substituent at the α-position of the butanamide chain serves as both a potential pharmacophoric handle and a site for further synthetic elaboration via nucleophilic displacement or cross-coupling chemistry .

Why 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide Cannot Be Casually Substituted by In-Class Analogs


Compounds within the thiolane-1,1-dioxide amide series vary substantially in their substitution patterns—particularly at the amide nitrogen, the α-carbon of the butanamide chain, and the ring position—and these variations are known to produce divergent biological activity profiles across ion-channel targets, including GIRK and Kv7 channels . The target compound uniquely combines a secondary amide linkage (permitting a hydrogen-bond donor), an α-bromo substituent enabling covalent or displacement-based target engagement, and an unsubstituted thiolane-1,1-dioxide ring, a combination absent from close analogs such as N-methylsulfonyl, N-benzyl, or ring-methylated derivatives. Even subtle modifications—such as replacing bromine with chlorine or methylating the amide nitrogen—alter lipophilicity, hydrogen-bonding capacity, and steric bulk, all of which have been shown to shift potency by orders of magnitude in thallium-flux GIRK channel assays [1]. Consequently, direct interchange without experimental validation of the specific substitution pattern carries a material risk of pharmacological divergence [2].

Quantitative Differentiation Evidence for 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide Relative to Closest Analogs


Hydrogen-Bond Donor Capacity Differentiation vs. Tertiary Amide and N-Benzyl Analogs

2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide contains one hydrogen-bond donor (amide N–H) and three hydrogen-bond acceptors (C=O, S=O × 2), as inferred from its canonical SMILES structure CC(C)C(Br)C(=O)NC1CCS(=O)(=O)C1 . In contrast, the closest commercially available analog, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methylbutanamide (CAS 838879-78-0), is a tertiary amide with zero H-bond donors, while another comparator, N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide (CAS 620557-85-9), similarly lacks donor capacity . For ion-channel targets where a ligand–protein H-bond donor interaction is a key pharmacophoric feature—as documented for GIRK1/2 activators such as ML297 [1]—the presence of the secondary amide N–H in the target compound represents a differentiated interaction capability that tertiary amide analogs cannot replicate.

Medicinal chemistry Ion channel modulation Ligand efficiency

α-Bromo Substituent as a Differentiated Synthetic Handle vs. α-Chloro and Non-Halogenated Analogs

The target compound bears an α-bromo substituent on the butanamide chain (C–Br bond), which is more reactive toward nucleophilic displacement and palladium-catalyzed cross-coupling than the corresponding C–Cl bond in 2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide (CAS 2097956-55-1) . The bromine atom provides a higher leaving-group propensity in SN2 chemistry and superior oxidative addition kinetics in cross-coupling, offering a broader synthetic diversification window. Among thiolane-1,1-dioxide amides, this brominated secondary amide pattern is uncommon; most catalogued analogs either lack halogenation entirely (e.g., N-(1,1-dioxothiolan-3-yl)butanamide derivatives) or employ the halogen on the aromatic ring rather than the α-carbon .

Synthetic chemistry Covalent inhibitor design Cross-coupling

Thiolane-1,1-Dioxide Ring Electronic Profile vs. Acyclic Methylsulfonyl and Unoxidized Thiolane Analogs

The cyclic sulfone (thiolane-1,1-dioxide) in the target compound provides a conformationally constrained polar surface area (PSA) contribution estimated at ~60 Ų (two S=O groups within a five-membered ring), compared with the acyclic methylsulfonyl group in 2-bromo-3-methyl-N-(methylsulfonyl)butanamide (CAS 138377-90-9, PSA ~75 Ų due to greater conformational freedom of the terminal –SO₂CH₃ rotatable bond) . The constrained cyclic sulfone reduces the entropic penalty upon target binding and may enhance metabolic stability relative to conformationally flexible acyclic sulfonamides—a general principle validated across sulfone-containing drug classes [1]. Compared with unoxidized tetrahydrothiophene amides, the 1,1-dioxide form eliminates the nucleophilicity and oxidative lability of the thioether sulfur .

Metabolic stability Sulfone pharmacokinetics Polar surface area

Commercial Availability in Multiple Purity Grades Supporting Tiered Procurement Strategy

The target compound is available at three distinct purity tiers from independent suppliers: 95% (AKSci, CymitQuimica) , 97% NLT (MolCore, under ISO quality systems) , and 98% (Leyan) . This multi-grade availability contrasts with closely related analogs such as 2-bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide (CAS 1156759-54-4), which appears in fewer catalogues and typically at a single purity specification . For research programs progressing from initial screening (where 95% purity may suffice) to in vivo pharmacology or crystallography (demanding ≥98%), the target compound supports a tiered procurement strategy without requiring mid-campaign supplier re-qualification.

Procurement Purity specification ISO-certified supply chain

Evidence-Backed Research Application Scenarios for 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide (CAS 1016779-71-7)


Ion-Channel-Focused Screening Library Enhancement: GIRK and Kv7 Channel Modulator Discovery

The thiolane-1,1-dioxide scaffold is a recognized privileged motif in GIRK (Kir3) channel pharmacology, with multiple dioxothiolan-containing compounds demonstrating measurable activity in thallium-flux assays (EC₅₀ values ranging from 81 nM to >10 μM across the GIRK1/2 and GIRK1/4 subtypes) [1]. The target compound's secondary amide N–H and α-bromo substituent provide pharmacophoric features that complement known GIRK activator chemotypes, making it a suitable diversity element for focused screening libraries targeting inward-rectifier potassium channels implicated in epilepsy, pain, addiction, and cardiac arrhythmias [2].

Covalent Fragment and Targeted Covalent Inhibitor (TCI) Campaigns

The electrophilic α-bromo carbon in the target compound presents a mild but accessible warhead for covalent modification of cysteine, serine, or lysine residues within enzyme active sites [1]. Unlike chloro analogs (C–Cl BDE ~327 kJ/mol), the brominated carbon (C–Br BDE ~285 kJ/mol) exhibits sufficient reactivity for SN2 displacement under physiological conditions while avoiding the rapid non-specific reactivity associated with iodo or activated acrylamide warheads. This places the compound as a candidate for covalent fragment screening libraries targeting cysteine proteases, deubiquitinases, or kinases with accessible active-site nucleophiles [2].

Late-Stage Functionalization and Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

The α-bromo substituent serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling systematic exploration of the C2 position of the butanamide chain without altering the thiolane-1,1-dioxide ring geometry [1]. This contrasts with analogs where the halogen is placed on an aromatic ring, which alters ring electronics upon substitution, or where no halogen exists at all. The compound can thus function as a common late-stage intermediate for generating focused libraries of 2-substituted thiolane-1,1-dioxide butanamides with consistent core geometry [2].

Reference Standard and Analytical Method Development for Sulfone-Containing Drug Metabolite Identification

Thiolane-1,1-dioxide (sulfolane) is a documented industrial solvent with known toxicological exposure limits, and its amide derivatives are encountered as potential metabolites or process impurities [1]. The target compound, with its well-defined InChI Key (XBNZHZZZSRVSTC-UHFFFAOYSA-N) and availability in purity grades up to 98%, is suitable for use as an analytical reference standard in LC-MS/MS method development, forced degradation studies, or impurity profiling of sulfone-containing pharmaceutical candidates [2]. Its procurement from ISO-certified suppliers (MolCore) further supports GLP-compliant analytical workflows .

Quote Request

Request a Quote for 2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.